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Compound of Interest

Compound Name: MYF-03-176

Cat. No.: B10854854

Application of MYF-03-176 in Studying Cancers
with Defective Hippo Signaling

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell
fate. Its dysregulation, leading to the activation of the transcriptional coactivators YAP (Yes-
associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), is a key driver
in the development and progression of various cancers. YAP and TAZ exert their oncogenic
functions primarily through their interaction with the TEAD (TEA domain) family of transcription
factors. The YAP/TAZ-TEAD complex drives the expression of genes that promote cell
proliferation, survival, and inhibit apoptosis. In cancers with defective Hippo signaling, such as
malignant pleural mesothelioma (MPM) characterized by mutations in NF2 or LATS1/2, tumor
growth is highly dependent on the YAP/TAZ-TEAD interaction.

MYF-03-176 is a potent, orally bioavailable, covalent inhibitor of all four TEAD paralogs. It
functions by irreversibly binding to a conserved cysteine residue within the central palmitate-
binding pocket of TEADSs. This covalent modification disrupts the association between YAP and
TEAD, thereby suppressing the transcription of oncogenic target genes and inhibiting the
growth of cancer cells with defective Hippo signaling. These application notes provide an
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overview of MYF-03-176 and detailed protocols for its use in in vitro and in vivo cancer
research models.

Mechanism of Action of MYF-03-176

The core of the Hippo signaling pathway is a kinase cascade. When the pathway is active, the
LATS1/2 kinases phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration and
degradation. In Hippo-defective cancers, this kinase cascade is inactive, allowing
unphosphorylated YAP/TAZ to accumulate in the nucleus. Nuclear YAP/TAZ bind to TEAD
transcription factors, initiating a transcriptional program that drives tumorigenesis.

MYF-03-176 directly targets the TEAD transcription factors. By covalently binding to the
palmitate-binding pocket, MYF-03-176 prevents the conformational changes in TEAD required
for its interaction with YAP. This disruption of the YAP-TEAD complex is the key mechanism
through which MYF-03-176 inhibits the oncogenic signaling cascade downstream of the Hippo
pathway.
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Figure 1: Hippo Signaling Pathway and MYF-03-176 Mechanism of Action.

Data Presentation

In Vitro Activity of MYF-03-176
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Parameter Cell Line Value (nM) Reference
TEAD Transcriptional

o NCI-H226 11 [1]
Activity IC50
TEAD1 IC50 47 [1]
TEAD3 IC50 32 [1]
TEAD4 IC50 71 [1]
Cell Growth Inhibition

NCI-H226 9 [1]

IC50 (5 days)

In Vivo Efficacy of MYF-03-176 in NCI-H226 Xenograft

Model
Dose (mg/kg, Average .
( _g 4 . L Body Weight
p.o., twice Duration Tumor 1 Reference
0SS
daily) Regression
30 28 days 54% Not significant [1]
12-14%in 3 of 8
75 28 days 68% [1]

animals

Effect of MYF-03-176 on YAPI/TAZ Target Gene
Expression in NCI-H226 Cells (24h treatment)
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Concentration

Gene Effect Reference
Range (nM)

Significant

CTGF 20-500 _ [1]
Downregulation
Significant

CYR61 20-500 _ [1]
Downregulation
Significant

ANKRD1 20-500 _ [1]
Downregulation
Significant

BMF 20-500 [1]

Upregulation

Experimental Protocols
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Figure 2: Experimental Workflow for Evaluating MYF-03-176.
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Cell Culture and Maintenance

This protocol is for the maintenance of the NCI-H226 malignant pleural mesothelioma cell line,
which has a homozygous NF2 deletion and is sensitive to TEAD inhibition.

e Cell Line: NCI-H226 (ATCC® CRL-5826™)

e Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and
1% penicillin-streptomycin.

e Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO?2.

e Subculturing: Passage cells every 2-3 days, or when they reach 80-90% confluency. Detach
cells using 0.25% Trypsin-EDTA.

TEAD Transcriptional Activity Assay (Luciferase
Reporter Assay)

This assay measures the ability of MYF-03-176 to inhibit YAP/TAZ-TEAD-mediated gene
transcription.

e Reagents:

o

NCI-H226 cells stably expressing a TEAD-responsive luciferase reporter construct (e.g.,
8XGTIIC-luciferase).

[e]

MYF-03-176 stock solution (e.g., 10 mM in DMSO).

o

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

(¢]

Opague-walled 96-well plates.
e Protocol:

o Seed 5,000 NCI-H226 TEAD-reporter cells per well in an opaque-walled 96-well plate in
100 pL of growth medium.

o Incubate for 24 hours at 37°C, 5% CO2.
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o Prepare serial dilutions of MYF-03-176 in growth medium. The final DMSO concentration
should be < 0.1%.

o Add the diluted MYF-03-176 or vehicle control (DMSO) to the cells.
o Incubate for 72 hours at 37°C, 5% CO2.

o Equilibrate the plate to room temperature for 10-15 minutes.

o Add 100 puL of luciferase assay reagent to each well.

o Mix on an orbital shaker for 5 minutes at room temperature.

o Measure luminescence using a plate reader.

o Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of MYF-03-176 on the viability of cancer cells.
e Reagents:

NCI-H226 cells.

[e]

o

MYF-03-176 stock solution (10 mM in DMSO).

[¢]

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

o

Opaque-walled 96-well plates.

e Protocol:

o

Seed 1,000 NCI-H226 cells per well in an opaque-walled 96-well plate in 100 pL of growth
medium.

o

Incubate for 24 hours at 37°C, 5% CO2.

Treat cells with a serial dilution of MYF-03-176 or vehicle control.

[¢]
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[e]

Incubate for 5 days at 37°C, 5% CO2.

Equilibrate the plate to room temperature for 30 minutes.

Add 100 pL of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence with a plate reader.

Determine the IC50 value from the dose-response curve.

Quantitative Real-Time PCR (gqPCR) for Target Gene
Expression

This protocol is used to quantify the changes in mRNA levels of YAP/TAZ-TEAD target genes
following treatment with MYF-03-176.

e Reagents:

NCI-H226 cells.

MYF-03-176.

RNA extraction kit (e.g., RNeasy Mini Kit).

cDNA synthesis kit (e.qg., iScript™ cDNA Synthesis Kit).
gPCR master mix (e.g., SYBR™ Green PCR Master Mix).

Primers for target genes (CTGF, CYR61, ANKRD1, BMF) and a housekeeping gene (e.g.,
GAPDH).

e Protocol:

o

Seed NCI-H226 cells in 6-well plates and grow to 70-80% confluency.
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o Treat cells with desired concentrations of MYF-03-176 (e.g., 20 nM, 100 nM, 500 nM) or
vehicle for 24 hours.

o Harvest cells and extract total RNA according to the manufacturer's protocol.
o Synthesize cDNA from 1 ug of total RNA using a reverse transcription Kkit.

o Perform gPCR using the synthesized cDNA, gene-specific primers, and SYBR Green
master mix. A typical thermal cycling protocol is:

= Initial denaturation: 95°C for 10 minutes.
= 40 cycles of:
» Denaturation: 95°C for 15 seconds.
» Annealing/Extension: 60°C for 60 seconds.

o Analyze the data using the AACt method, normalizing target gene expression to the
housekeeping gene and relative to the vehicle-treated control.

In Vivo Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of MYF-03-176 in a mouse
xenograft model. All animal procedures must be approved by an Institutional Animal Care and
Use Committee (IACUC).

¢ Animal Model: 6-8 week old female BALB/c nude mice.

e Cell Inoculation: Subcutaneously inject 5 x 106 NCI-H226 cells in 100 pL of a 1:1 mixture of
PBS and Matrigel into the right flank of each mouse.

e Tumor Growth and Randomization:
o Monitor tumor growth by caliper measurements (Volume = (Ilength x width2)/2).

o When tumors reach an average volume of 150-200 mm3, randomize mice into treatment
and control groups.
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e Drug Formulation and Administration:

o Formulate MYF-03-176 in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose
with 0.2% Tween 80 in sterile water).

o Administer MYF-03-176 or vehicle control orally (p.o.) twice daily at the desired doses
(e.g., 30 mg/kg and 75 mg/kg).

e Monitoring and Endpoint:
o Measure tumor volumes and body weights 2-3 times per week.
o Continue treatment for the specified duration (e.g., 28 days).

o At the end of the study, euthanize the mice and excise the tumors for further analysis if
desired.

» Data Analysis: Compare the tumor growth inhibition between the treated and vehicle control
groups.

Conclusion

MYF-03-176 is a valuable tool for investigating the role of the Hippo-YAP/TAZ-TEAD signaling
axis in cancer. Its high potency and oral bioavailability make it suitable for a wide range of in
vitro and in vivo studies. The protocols provided herein offer a framework for researchers to
explore the therapeutic potential of TEAD inhibition in cancers with defective Hippo signaling.
Careful adherence to these methodologies will ensure the generation of robust and
reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application of MYF-03-176 in studying cancers with
defective Hippo signaling.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854854#application-of-myf-03-176-in-studying-
cancers-with-defective-hippo-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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